molecular formula C13H15N3O4 B2549894 4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one CAS No. 874463-39-5

4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one

Cat. No.: B2549894
CAS No.: 874463-39-5
M. Wt: 277.28
InChI Key: KTWZRLICCCALRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a hydroxypropylamino group, a methyl group, and a nitro group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 1-methylquinolin-2-one, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Alkylation: The resulting amino compound is alkylated with 2-chloropropanol in the presence of a base like potassium carbonate to introduce the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
  • 4-[(2-hydroxypropyl)amino]-1-ethyl-3-nitro-1,2-dihydroquinolin-2-one
  • 4-[(2-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2-one

Uniqueness

4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-hydroxypropylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8(17)7-14-11-9-5-3-4-6-10(9)15(2)13(18)12(11)16(19)20/h3-6,8,14,17H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWZRLICCCALRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.